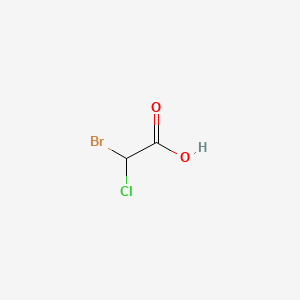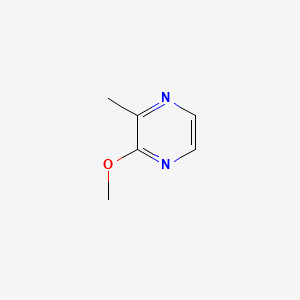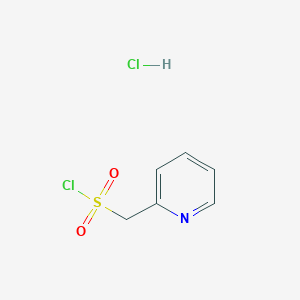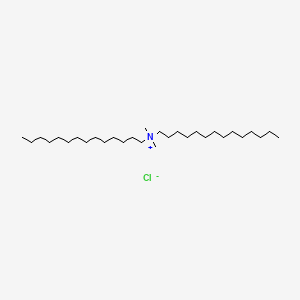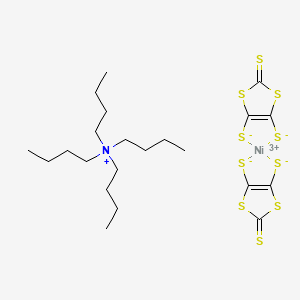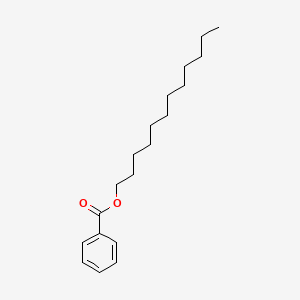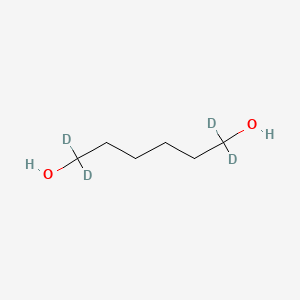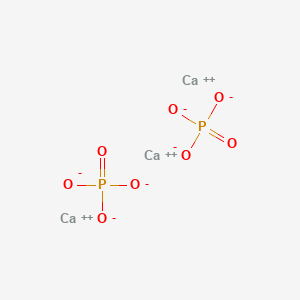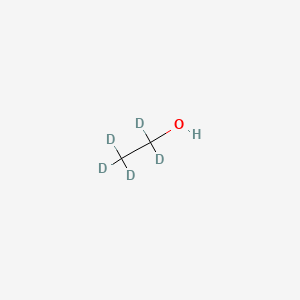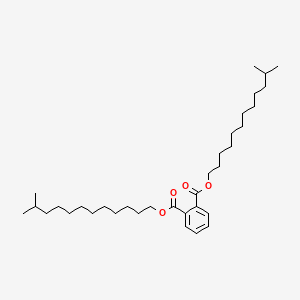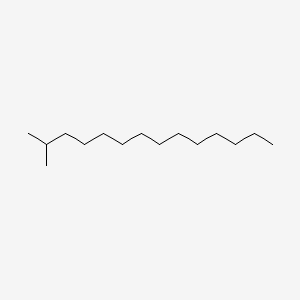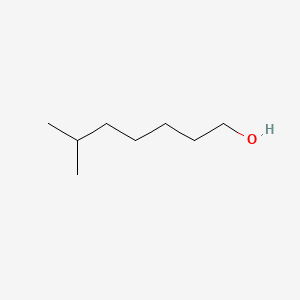
6-Methyl-1-heptanol
描述
6-Methyl-1-heptanol is an organic compound with the molecular formula C8H18O. It is a type of alcohol, specifically a heptanol derivative, characterized by a methyl group attached to the sixth carbon of the heptane chain. This compound is known for its use as a flavor and fragrance agent due to its volatile nature .
准备方法
Synthetic Routes and Reaction Conditions: 6-Methyl-1-heptanol can be synthesized through various methods, including the reduction of 6-methyl-1-heptanal. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. Another method involves the hydroformylation of 5-methyl-1-hexene followed by hydrogenation.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydrogenation of 6-methyl-1-heptanal. This process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions to ensure efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 6-methyl-1-heptanal or 6-methylheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 6-methylheptane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 6-Methyl-1-heptanal, 6-Methylheptanoic acid.
Reduction: 6-Methylheptane.
Substitution: 6-Methyl-1-chloroheptane.
科学研究应用
6-Methyl-1-heptanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its role in pheromone signaling in certain insect species.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 6-Methyl-1-heptanol involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use as a fragrance. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In biological systems, it may interact with enzymes or cellular membranes, influencing various biochemical pathways.
相似化合物的比较
1-Heptanol: Similar in structure but lacks the methyl group on the sixth carbon.
2-Methyl-1-heptanol: Has the methyl group on the second carbon instead of the sixth.
3-Methyl-1-heptanol: Methyl group is on the third carbon.
Comparison: 6-Methyl-1-heptanol is unique due to the position of the methyl group, which influences its physical and chemical properties, such as boiling point and reactivity. This positional difference can affect its interaction with biological systems and its efficacy as a fragrance or flavoring agent.
属性
CAS 编号 |
40742-11-8 |
|---|---|
分子式 |
C32H68O4Ti |
分子量 |
564.7 g/mol |
IUPAC 名称 |
6-methylheptan-1-olate;titanium(4+) |
InChI |
InChI=1S/4C8H17O.Ti/c4*1-8(2)6-4-3-5-7-9;/h4*8H,3-7H2,1-2H3;/q4*-1;+4 |
InChI 键 |
HVGAPIUWXUVICC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCC[O-].CC(C)CCCCC[O-].CC(C)CCCCC[O-].CC(C)CCCCC[O-].[Ti+4] |
沸点 |
367 °F at 760 mm Hg (USCG, 1999) 188.0 °C 188 °C; 95.8 °C at 20 atm 83-91 °C 367°F |
颜色/形态 |
Clear, colorless liquid. |
密度 |
0.832 at 68 °F (USCG, 1999) 0.8176 at 25 °C Bulk density = 6.95 lb/gal Relative density (water = 1): 0.83 0.832 0.83 |
闪点 |
180 °F (USCG, 1999) 180 °F (82 °C) (Open cup) 82 °C o.c. 180°F (open-cup) (oc) 180°F |
熔点 |
less than 212 °F (USCG, 1999) -106.0 °C -106 °C <212°F <-105°F |
物理描述 |
Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals. Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Clear, colorless liquid with a faint, pleasant odor. Clear, colorless liquid. |
溶解度 |
Insoluble (NIOSH, 2016) 0.00 M Soluble in ethanol, ether In water, 640 mg/L at 25 °C Solubility in water: none Insoluble |
蒸汽密度 |
Relative vapor density (air = 1): 4.5 |
蒸汽压力 |
1.03 mm Hg (USCG, 1999) 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/ Vapor pressure, Pa at 20 °C: 50 0.4 mmHg |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


